molecular formula C14H11FO2S B1141696 2-Fluoro-4-(4-methylthiophenyl)benzoic acid CAS No. 1261944-34-6

2-Fluoro-4-(4-methylthiophenyl)benzoic acid

Cat. No.: B1141696
CAS No.: 1261944-34-6
M. Wt: 262.2993432
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Description

Chemical Structure and Properties
2-Fluoro-4-(4-methylthiophenyl)benzoic acid (CAS 1261944-34-6) is a fluorinated benzoic acid derivative with a molecular formula of C₁₄H₁₁FO₂S and a molecular weight of 270.3 g/mol . Its structure features:

  • A fluorine atom at the 2-position of the benzoic acid ring.
  • A 4-methylthiophenyl substituent at the 4-position, introducing a sulfur-containing aromatic group with a methyl moiety.

Applications This compound serves as a building block in medicinal chemistry, particularly in drug discovery programs targeting receptor modulation.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLAMQHFOKXKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(4-methylthiophenyl)benzoic acid typically involves the reaction of 4-methylthiophenylboronic acid with 2-fluorobenzoic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylthiophenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, BH3

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-(4-methylthiophenyl)benzoic acid serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have been studied for their potential as:

  • Tyrosine Kinase Inhibitors : Compounds derived from this acid are being explored for their ability to inhibit tyrosine kinases, which play a crucial role in cancer progression and other diseases .
  • Antimicrobial Agents : Research indicates that derivatives of this compound exhibit antimicrobial properties, showing effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infections .

Material Science

The compound is also considered a building block in the synthesis of advanced materials. Its fluorinated structure can enhance the properties of polymers and other materials, making them more resistant to degradation and improving their mechanical properties .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the phenyl ring significantly influenced antibacterial potency, with some derivatives showing substantial inhibition zones in agar diffusion tests.

Case Study 2: Tyrosine Kinase Inhibition

In a series of experiments, researchers synthesized several derivatives of this compound to assess their inhibitory effects on tyrosine kinases. One derivative displayed an IC50 value indicating potent inhibition, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Tyrosine Kinase InhibitionPotent inhibition observed
CytotoxicitySelective cytotoxicity in cancer cell linesOngoing research

Table 2: Structural Modifications and Their Effects

ModificationEffect on ActivityReference
Fluorine SubstitutionEnhanced binding affinityOngoing research
Methylthio Group AdditionImproved solubility and bioavailabilityOngoing research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

The table below compares key structural analogs based on substituent properties, physical characteristics, and biological relevance:

Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Fluoro-4-(4-methylthiophenyl)benzoic acid (1261944-34-6) F (2), 4-methylthiophenyl (4) 270.3 Not reported Drug discovery, receptor modulation
2-Fluoro-4-(trifluoromethyl)benzoic acid (115029-24-8) F (2), CF₃ (4) 208.11 168–170 API precursor for receptor agonists/antagonists
3-Fluoro-4-(2-methylthiophenyl)benzoic acid (1261974-64-4) F (3), 2-methylthiophenyl (4) 270.3 Not reported SAR studies on substituent positional effects
2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (N/A) F (2), oxadiazole-CF₃ (4) 276.14 Not reported HDAC inhibitor development
4-Fluoro-2-(phenylamino)benzoic acid (N/A) F (4), phenylamino (2) 231.23 Not reported Crystal engineering, hydrogen-bonded dimers

Key Research Findings

Electronic Effects
  • Trifluoromethyl vs. Methylthiophenyl: The CF₃ group in 2-Fluoro-4-(trifluoromethyl)benzoic acid is strongly electron-withdrawing, lowering the pKa of the benzoic acid (enhancing acidity) compared to the electron-donating methylthio group in the target compound. This difference impacts binding to biological targets, such as retinoic acid receptors (RARs) .
  • Oxadiazole Derivatives : The oxadiazole ring in 2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid introduces metabolic stability and improved enzyme inhibition (e.g., HDACs) due to its electron-deficient nature .
Positional Isomerism
  • 3-Fluoro-4-(2-methylthiophenyl)benzoic acid (meta-fluoro isomer) exhibits distinct steric and electronic profiles compared to the target compound (para-substituted). Such positional changes alter molecular recognition in biosensors and receptor-binding assays .

Biological Activity

2-Fluoro-4-(4-methylthiophenyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This compound's structural characteristics, particularly the presence of a fluorine atom and a methylthiophenyl group, may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. A study focused on various benzoic acid derivatives found that certain compounds displayed potent inhibition against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 3.12 µg/mL, highlighting their potential as antimicrobial agents .

Anti-Biofilm Activity

The compound has also been evaluated for its anti-biofilm properties. Biofilms are structured communities of bacteria that are resistant to conventional treatments. A study demonstrated that certain benzoic acid derivatives inhibited biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The most effective concentrations were around 3 mM, leading to significant reductions in biofilm formation, which is crucial for combating antibiotic resistance .

Cytotoxicity and Cancer Research

In the realm of cancer research, compounds similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines. For instance, studies on related pyrazole derivatives indicated that they could induce apoptosis in breast cancer cells (MDA-MB-231), suggesting that similar benzoic acid derivatives might exhibit anticancer properties through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The presence of the fluorine atom enhances lipophilicity and may improve membrane permeability, while the thiophenyl group could contribute to specific interactions with biological targets. Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound in therapeutic applications.

Table: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell TypeMIC (µg/mL)Reference
This compoundAntimicrobialStaphylococcus aureus3.12
This compoundAnti-biofilmPseudomonas aeruginosa3 mM
Related pyrazole derivativesCytotoxicityMDA-MB-231 breast cancer cellsVaries

Case Study: Anti-Biofilm Efficacy

In a recent study examining the anti-biofilm properties of benzoic acid derivatives, researchers tested various concentrations of this compound against biofilms formed by Pseudomonas aeruginosa. The results indicated a concentration-dependent inhibition of biofilm formation, with significant statistical relevance (p < 0.01). This finding underscores the potential application of this compound in treating infections associated with biofilm-forming pathogens .

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